![molecular formula C25H20F3N3O6S B2799165 Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-20-7](/img/structure/B2799165.png)
Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound . It has a molecular formula of C25H20F3N3O6S and an average mass of 509.531 Da .
Molecular Structure Analysis
The structure of similar molecules has been verified using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These techniques allow for the identification of the functional groups present in the molecule and the determination of the molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It also has a high number of freely rotating bonds (9), which suggests it may have a flexible structure . The compound has a polar surface area of 144 Å2, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on pyridazine derivatives, including compounds with structural similarities to the specified chemical, has been conducted to explore their synthesis and potential chemical reactivity. For instance, Deeb and El-Abbasy (2006) detailed the synthesis of different heterocycles from related starting materials, showcasing the chemical versatility of pyridazine derivatives in creating a variety of heterocyclic compounds (Deeb & El-Abbasy, 2006).
Potential Applications in Drug Discovery
- Studies on thieno[3,4-d]pyridazine and related compounds have examined their electron acceptor properties, which is crucial for developing drugs with specific target interactions. Mohamed et al. (1996) investigated the reactivity of similar compounds with π-acceptors, highlighting their potential in creating compounds with desirable electronic properties for drug development (Mohamed et al., 1996).
Antibacterial and Antimicrobial Studies
- The antibacterial and antimicrobial potential of pyridazine derivatives has been a subject of research, suggesting the utility of these compounds in developing new antimicrobial agents. Gad-Elkareem et al. (2010) synthesized and tested various ethyl thionicotinates and related compounds for antibacterial activity, providing a foundation for further exploration of similar compounds in antimicrobial drug development (Gad-Elkareem & El-Adasy, 2010).
Anticancer Research
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the specified compound, have been synthesized and evaluated for their anticancer activity. Abdellatif et al. (2014) tested such compounds against human breast adenocarcinoma cell lines, indicating the potential use of pyridazine derivatives in cancer research (Abdellatif et al., 2014).
Future Directions
properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-16-12-38-22(29-21(32)13-5-10-17(35-2)18(11-13)36-3)19(16)23(33)31(30-20)15-8-6-14(7-9-15)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZMDJLFWNKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
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